molecular formula C24H9Br4NO7 B14118164 5-Maleimidoeosin

5-Maleimidoeosin

Cat. No.: B14118164
M. Wt: 742.9 g/mol
InChI Key: HHXBZYYFXVVANX-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Bioconjugation Chemistry for Research

Bioconjugation chemistry, the science of covalently linking molecules, has revolutionized biomedical research, enabling the creation of novel research tools, diagnostics, and therapeutics. htworld.co.uk This field leverages specific chemical reactions to attach labels, such as fluorescent dyes or biotin, to biomolecules like proteins and nucleic acids. htworld.co.ukresearchgate.net The resulting bioconjugates allow for the detection, visualization, and quantification of biological targets, which is fundamental to understanding basic biological functions. htworld.co.uk

The development of site-specific conjugation techniques has been a major advancement, allowing for the precise modification of biomolecules. gbibio.comrsc.org Thiol-reactive chemistry is a cornerstone of this approach, targeting the sulfhydryl groups of cysteine residues. scbt.com The maleimide (B117702) group is a highly effective thiol-reactive moiety that forms stable covalent bonds with thiols under physiological conditions. scbt.comacs.org This specificity makes maleimide-containing probes, such as 5-Maleimidoeosin, highly sought after for targeted protein labeling.

Historical Development and Significance of Eosin-Maleimide Conjugates in Molecular Probing

The journey of eosin-maleimide conjugates in molecular probing is rooted in the broader history of fluorescent labeling. The xanthene family of dyes, to which eosin (B541160) belongs, has long been favored for its excellent photophysical properties. researchgate.net The development of eosin derivatives functionalized with reactive groups like maleimide was a logical step to harness these properties for specific biomolecular labeling.

Eosin-5-maleimide (EMA) has been instrumental in various applications, including its use as a triplet probe to measure the rotational diffusion of proteins in both solutions and membranes. sapphirebioscience.comadipogen.comvincibiochem.it This has provided valuable insights into the dynamics of proteins like myosin and pyruvate (B1213749) dehydrogenase. sapphirebioscience.comadipogen.comvincibiochem.it Furthermore, the ability of eosin and its conjugates to act as photosensitizers, generating singlet oxygen with a high quantum yield, has been exploited in high-resolution electron microscopy studies. fishersci.atthermofisher.com This process, known as photooxidation, can convert substrates like diaminobenzidine (DAB) into an electron-dense material, allowing for correlated fluorescence and electron microscopy. fishersci.atthermofisher.com

A notable application of this compound is in the diagnosis of hereditary spherocytosis (HS), a genetic disorder of red blood cells. The EMA binding test, which utilizes flow cytometry, measures the reduced fluorescence of EMA-labeled cells, aiding in the diagnosis of HS. arkanlabs.comsigmaaldrich.comnih.gov

Fundamental Role in Advancing Biomolecular Research Methodologies

The introduction of this compound and similar probes has significantly advanced biomolecular research methodologies. The ability to specifically label proteins with a fluorescent marker has been transformative for studying protein localization, interactions, and conformational changes within living cells. htworld.co.uknih.gov

Bioconjugates of this compound can serve as phosphorescent probes or photosensitizers. sapphirebioscience.comadipogen.comvincibiochem.it It is also a valuable acceptor in Fluorescence Resonance Energy Transfer (FRET) studies, a technique used to measure distances between molecules, when paired with donor dyes like fluorescein (B123965), dansyl, and coumarin (B35378). avantorsciences.com The maleimide moiety itself can influence the photophysical properties of the attached chromophore, sometimes acting as a fluorescence quencher until it reacts with a thiol. researchgate.netacs.org This "turn-on" fluorescence capability is highly desirable for reducing background noise in imaging experiments.

The precise and covalent nature of the bond formed between the maleimide group and thiols ensures the stability of the label, which is crucial for long-term tracking and quantitative studies. scbt.com This has enabled researchers to move from studying static snapshots of cellular components to observing dynamic processes in real-time.

PropertyValue
Synonyms Eosin-5-maleimide, EMA
Molecular Formula C₂₄H₉Br₄NO₇
Molecular Weight 742.95 g/mol
CAS Number 150322-02-4
Excitation Wavelength (λex) ~524 nm (after derivatization)
Emission Wavelength (λem) ~545 nm (after derivatization)
Singlet Oxygen Quantum Yield ~0.57
Reactive Towards Thiol groups (Cysteine)

Data sourced from multiple references. thermofisher.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H9Br4NO7

Molecular Weight

742.9 g/mol

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C24H9Br4NO7/c25-13-6-11-17(9-2-1-8(5-10(9)24(34)35)29-15(30)3-4-16(29)31)12-7-14(26)21(33)19(28)23(12)36-22(11)18(27)20(13)32/h1-7,32H,(H,34,35)

InChI Key

HHXBZYYFXVVANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C3=C4C=C(C(=O)C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of 5 Maleimidoeosin Bioconjugation

Thiol-Maleimide Addition Chemistry and Reaction Specificity for Cysteine Residues

The conjugation of 5-Maleimidoeosin to biomolecules is primarily achieved through the reaction of its maleimide (B117702) moiety with sulfhydryl (thiol) groups. thermofisher.com This reaction, a Michael-type addition, is highly selective for thiols, particularly those on cysteine residues within proteins and peptides. nih.govlumiprobe.commdpi.com

The underlying chemistry involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. mdpi.comaxispharm.com This forms a stable, covalent thioether bond. thermofisher.combiosyn.com The high reactivity of the maleimide group is attributed to its electron-deficient nature, a consequence of the two adjacent carbonyl groups. mdpi.comaxispharm.com This electrophilicity makes it a prime target for nucleophiles like thiols. lumiprobe.com

A key feature of the thiol-maleimide reaction is its high specificity for cysteine residues under controlled pH conditions. nih.govmdpi.com At a pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like the primary amines found in lysine (B10760008) residues. mdpi.comaxispharm.comresearchgate.net This selectivity is crucial for achieving site-specific labeling of proteins, as it minimizes non-specific modifications. nih.gov While the reaction can occur with other amino acids like tyrosine and histidine, it is significantly less favored compared to the reaction with cysteine. thermofisher.com

For the reaction to proceed efficiently, the thiol groups on the cysteine residues must be in their reduced, free state. nih.gov Disulfide bonds, which can form between two cysteine residues, are unreactive towards maleimides. lumiprobe.combiosyn.com Therefore, reducing agents are often employed to break these disulfide bridges prior to the conjugation reaction. nih.gov

The general reaction scheme is as follows:

This compound + Thiol-containing Biomolecule (e.g., Protein-SH) → 5-Eosin-S-Biomolecule Conjugate

This reaction results in the formation of a stable thiosuccinimide linkage. axispharm.com However, it's important to note that under certain conditions, this linkage can undergo a retro-Michael reaction, leading to deconjugation. axispharm.comcreativepegworks.com Additionally, side reactions such as the formation of thiazine (B8601807) derivatives can occur, particularly with unprotected N-terminal cysteines. bachem.com

Factors Influencing Conjugation Efficiency and Stability in Research Buffers

The efficiency and stability of the bioconjugation reaction between this compound and thiol-containing molecules are influenced by several key factors within the research buffer environment. Careful control of these parameters is essential for achieving optimal labeling and ensuring the integrity of the resulting conjugate.

pH: The pH of the reaction buffer is a critical determinant of both the reaction rate and specificity. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. thermofisher.comaxispharm.com Within this range, the thiol group (with a pKa typically around 8.5) exists in a sufficient concentration of its more nucleophilic thiolate form to react efficiently with the maleimide. mdpi.comatto-tec.com At pH values above 7.5, the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid increases, reducing the conjugation efficiency. thermofisher.comuu.nl Furthermore, at alkaline pH (above 8.5), the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of specificity. thermofisher.com Conversely, at acidic pH, the concentration of the reactive thiolate anion is reduced, slowing down the reaction rate. researchgate.net

Reducing Agents: To ensure the availability of free thiol groups for conjugation, reducing agents are often necessary to prevent or break disulfide bonds. nih.gov Commonly used reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov However, thiol-containing reducing agents like DTT and β-mercaptoethanol (BME) can compete with the target molecule for reaction with the maleimide. thermofisher.com Therefore, it is crucial to remove these agents before adding the maleimide reagent, for instance, through dialysis or size-exclusion chromatography. nih.gov TCEP is a non-thiol-based reducing agent and thus does not require removal prior to the conjugation step. thermofisher.com

Buffer Composition: The choice of buffer can also impact the reaction. Buffers containing thiols, such as those with DTT or BME, must be avoided during the conjugation step. thermofisher.com Common buffers like phosphate-buffered saline (PBS), Tris, and HEPES are generally suitable, provided they are degassed to minimize oxidation of thiols. lumiprobe.com The presence of chelating agents like EDTA can be beneficial to sequester divalent metal ions that can catalyze the oxidation of sulfhydryl groups. thermofisher.com

Solvent: For poorly water-soluble maleimide derivatives, the use of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often necessary to dissolve the labeling reagent before its addition to the aqueous reaction buffer. lumiprobe.combiosyn.com

Stability of the Conjugate: The resulting thiosuccinimide linkage, while generally stable, can be susceptible to degradation under certain conditions. axispharm.com At high pH or in aqueous solutions, the succinimide (B58015) ring can undergo hydrolysis, which can in some cases stabilize the conjugate against retro-Michael reactions. axispharm.comucl.ac.uk The presence of excess thiols, such as glutathione (B108866) in a cellular environment, can lead to thiol exchange reactions, potentially reversing the conjugation. creativepegworks.comnih.gov

The following table summarizes the key factors and their effects on the conjugation process:

FactorOptimal Condition/ConsiderationEffect on ConjugationReference
pH6.5 - 7.5Maximizes thiol reactivity and specificity while minimizing maleimide hydrolysis and reaction with amines. thermofisher.commdpi.comaxispharm.com
Reducing AgentsUse of non-thiol reducing agents like TCEP or removal of thiol-containing agents (DTT, BME) before conjugation.Ensures free thiols are available for reaction without competing with the maleimide. thermofisher.comnih.gov
Buffer CompositionUse of non-thiol buffers (e.g., PBS, Tris, HEPES), degassed, and potentially with EDTA.Provides a stable environment for the reaction and prevents oxidation of thiols. thermofisher.comlumiprobe.com
SolventUse of DMSO or DMF for poorly water-soluble maleimides.Facilitates the dissolution of the labeling reagent. lumiprobe.combiosyn.com
Conjugate StabilityConsider potential for hydrolysis and retro-Michael reaction, especially in the presence of other thiols.Affects the long-term integrity and functionality of the labeled biomolecule. axispharm.comcreativepegworks.comucl.ac.uknih.gov

Strategies for Site-Specific Labeling of Proteins and Peptides

Achieving site-specific labeling of proteins and peptides with this compound is highly desirable for a multitude of applications, including fluorescence resonance energy transfer (FRET) studies and the development of antibody-drug conjugates (ADCs). chemrxiv.orgrsc.org The inherent reactivity of the maleimide group towards cysteine residues provides a strong foundation for this specificity. nih.gov Several strategies are employed to control the location of the label with high precision.

Targeting Native Cysteine Residues: In some cases, native, surface-accessible cysteine residues can be targeted for labeling. nih.gov The relative rarity of cysteine compared to other amino acids increases the likelihood of achieving a degree of site-specificity, especially in smaller proteins or peptides. nih.gov

Controlling Reaction Kinetics: The differential reactivity of cysteine residues based on their local environment can be exploited for selective labeling. nih.gov For instance, a cysteine residue in a particular conformational state of a protein might be more accessible than others. By controlling the protein's conformation, one can selectively expose the desired cysteine for labeling while other cysteines remain shielded. nih.gov

Blocking and Unblocking Strategies: A more advanced approach involves the use of protecting groups to temporarily block certain cysteine residues. nih.gov For example, non-fluorescent maleimide derivatives like N-ethylmaleimide (NEM) can be used to block more reactive or accessible cysteines. nih.gov Subsequently, the protecting group on the target cysteine can be removed, allowing for its specific labeling with this compound. nih.gov Another strategy involves the use of reversible metal protection, where metal ions like cadmium can selectively shield certain cysteines from reacting. nih.gov

Dual Labeling Strategies: For applications requiring the attachment of two different labels, more complex strategies are needed. biorxiv.org One approach combines cysteine-maleimide chemistry with another orthogonal labeling method. For example, a protein can be engineered to have a unique cysteine residue for labeling with this compound and a non-canonical amino acid (ncAA) at another site, which can be targeted by a different, specific chemical reaction. biorxiv.orgrsc.org

The following table outlines various strategies for site-specific labeling:

StrategyDescriptionKey AdvantagesReference
Cysteine EngineeringIntroduction of cysteine residues at specific sites via site-directed mutagenesis.High degree of control over labeling location; widely applicable. nih.govnih.gov
Targeting Native CysteinesLabeling of naturally occurring, solvent-accessible cysteine residues.Simpler approach if a suitable native cysteine is present. nih.gov
Kinetic ControlExploiting differences in the reactivity of cysteine residues based on their local environment or protein conformation.Can achieve selectivity without genetic modification in some cases. nih.gov
Blocking/UnblockingTemporarily protecting non-target cysteines to allow for specific labeling of the desired site.Provides an additional layer of specificity. nih.gov
Dual LabelingCombining cysteine-maleimide chemistry with an orthogonal labeling method to attach two different labels.Enables more complex experimental designs, such as FRET. biorxiv.orgrsc.org

Applications of 5 Maleimidoeosin in Advanced Biomolecular Research

Protein Labeling for Structural and Conformational Studies

The labeling of proteins with fluorescent probes like 5-maleimidoeosin is a cornerstone of modern structural biology. This technique provides insights into the intricate architecture and dynamic nature of proteins, which are essential for their function. The maleimide (B117702) group of this compound specifically reacts with the thiol group of cysteine residues, allowing for targeted labeling.

Site-Directed Labeling of Recombinant Proteins

Site-directed labeling involves strategically introducing a reactive residue, typically a cysteine, into a recombinant protein at a specific location through mutagenesis. This allows for the precise attachment of a fluorescent probe like this compound. This method is particularly powerful because it enables researchers to place the fluorescent reporter at a location that is most informative for the scientific question being addressed. nih.gov

One common strategy involves creating a cysteine-light version of the protein of interest, where all or most of the native cysteine residues are replaced with another amino acid. Then, a single cysteine is introduced at the desired labeling site. This ensures that the maleimide-containing dye will react specifically at that position.

Another innovative approach for dual site-specific labeling utilizes tryptophan auxotrophs of Escherichia coli. biorxiv.org This method allows for the incorporation of a tryptophan analog, such as 5-hydroxytryptophan, into a recombinant protein. biorxiv.org This analog can then be specifically labeled with one fluorophore, while a cysteine residue at another site is labeled with a different fluorophore, such as a maleimide-TMR (tetramethylrhodamine) conjugate. biorxiv.org This dual-labeling strategy is particularly useful for techniques like Förster Resonance Energy Transfer (FRET). biorxiv.org

Probing Protein Folding and Dynamics

Protein folding is the process by which a polypeptide chain acquires its unique three-dimensional structure. parssilico.com This process is critical for protein function, and misfolding can lead to various diseases. parssilico.com Fluorescent probes are instrumental in studying the dynamics of protein folding. ditki.comresearchgate.net

By labeling a protein with this compound, researchers can monitor changes in the local environment of the attached fluorophore. As the protein folds or undergoes conformational changes, the fluorescence properties of the eosin (B541160) derivative—such as its intensity and lifetime—may be altered. These changes provide real-time information about the folding process. ditki.com

Molecular dynamics simulations can be used in conjunction with experimental data from fluorescent labeling to create detailed models of protein folding pathways. parssilico.com These simulations can help to interpret the experimental results and provide a more complete understanding of the folding process at an atomic level. parssilico.com

Research ApplicationLabeling StrategyKey Findings
Structural Analysis Site-directed cysteine mutagenesis followed by maleimide-dye conjugation.Allows for precise distance measurements within a protein or protein complex.
Conformational Changes Labeling environmentally sensitive regions of a protein.Changes in fluorescence intensity or wavelength indicate shifts in protein conformation.
Folding Pathways Time-resolved fluorescence measurements during protein refolding.Provides kinetic data on the formation of intermediate and final folded states. aps.org

Investigation of Intermolecular Interactions and Complex Formation

Understanding how proteins interact with each other and with other biomolecules like nucleic acids is fundamental to deciphering cellular processes. This compound, when used in conjunction with other fluorescent probes, is a powerful tool for studying these interactions.

Protein-Protein Interaction Analysis using Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically within 10 nanometers). uniklinikum-jena.decreative-biostructure.com The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores. biorxiv.org

To study protein-protein interactions using FRET, one protein is labeled with a donor fluorophore and the other with an acceptor fluorophore. If the two proteins interact, the donor and acceptor will be brought close enough for FRET to occur. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, which can be measured to quantify the interaction. berthold.com this compound can serve as either a donor or an acceptor in a FRET pair, depending on the other fluorophore used.

FRET can be used to study a wide range of protein-protein interactions, including the formation of protein dimers and larger complexes, as well as the dynamics of these interactions in real-time. revvity.com

Protein-Nucleic Acid Interaction Studies

The interactions between proteins and nucleic acids (DNA and RNA) are central to gene regulation, DNA replication and repair, and many other essential cellular functions. thermofisher.comnih.gov These interactions can be studied using a variety of techniques, including fluorescence-based methods. thermofisher.com

By labeling either the protein or the nucleic acid with a fluorescent probe like this compound, researchers can monitor the binding event. For example, a protein can be labeled with this compound and then mixed with a nucleic acid. If the protein binds to the nucleic acid, the fluorescence properties of the eosin label may change due to the altered chemical environment.

Furthermore, FRET can be employed to study the specific architecture of protein-nucleic acid complexes. By labeling both the protein and the nucleic acid with appropriate donor and acceptor fluorophores, it is possible to measure distances within the complex and to map the binding interface.

Interaction TypeTechniquePrinciple
Protein-Protein FRETEnergy transfer between a donor fluorophore on one protein and an acceptor on another indicates close proximity and interaction. uniklinikum-jena.de
Protein-DNA Fluorescence AnisotropyA change in the rotational speed of a labeled protein upon binding to DNA leads to a change in the polarization of its fluorescence.
Protein-RNA Fluorescence QuenchingThe binding of a protein to a labeled RNA molecule can cause a decrease in the fluorescence intensity of the label. nih.gov

Characterization of Enzyme Kinetics and Activity Assays

Enzymes are biological catalysts that accelerate the rate of chemical reactions in living organisms. The study of enzyme kinetics provides valuable information about the catalytic mechanism of an enzyme and its interactions with substrates and inhibitors. thermofisher.com

Fluorescence-based assays are widely used to measure enzyme activity because of their high sensitivity and versatility. thermofisher.com In some cases, the substrate or product of an enzymatic reaction is naturally fluorescent. However, in many instances, it is necessary to use a labeled substrate to monitor the reaction.

This compound can be used to create fluorescently labeled substrates for a variety of enzymes. For example, a peptide substrate for a protease could be labeled with this compound. When the protease cleaves the peptide, the resulting fragments may have different fluorescence properties than the intact substrate, allowing for the continuous monitoring of the reaction rate.

These assays are crucial for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). jascoinc.com This information is essential for understanding the efficiency and specificity of an enzyme and for the development of enzyme inhibitors, which are important in drug discovery. nih.gov

Assay TypeMethodInformation Gained
Protease Activity Labeled peptide substrateCleavage of the substrate by the protease leads to a change in fluorescence, allowing for measurement of the reaction rate.
Kinase Activity Labeled substrate and ATP analogPhosphorylation of the substrate by the kinase can be detected by a change in the fluorescence of the label.
Inhibitor Screening Competition assay with a labeled substrateThe ability of a compound to inhibit the enzyme is determined by its effect on the rate of the reaction with the labeled substrate. nih.gov

Fluorescent Readouts for Enzyme Substrate Conversion

The chemical properties of this compound make it a valuable component in the design of fluorogenic assays to monitor enzyme activity. In this context, the eosin moiety serves as a reporter whose fluorescence properties change upon enzymatic modification of the substrate to which it is attached. Assays are typically designed so that the substrate has low intrinsic fluorescence; enzymatic conversion then yields a product with significantly increased fluorescence intensity. thermofisher.com

The fundamental principle involves synthesizing a substrate molecule that is specifically recognized by the target enzyme and has been covalently labeled with this compound. The enzymatic reaction, which could be a cleavage or a conformational change, alters the local environment of the eosin fluorophore, leading to a detectable change in its emission. The rate of this fluorescence change is directly proportional to the rate of substrate conversion. This allows for the continuous, real-time monitoring of enzyme kinetics. mdpi.com By measuring the initial velocity of the reaction at various substrate concentrations, key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined. researchgate.net The sensitivity of fluorescence-based assays often requires only low amounts of enzyme and substrate. mdpi.com

Table 1: Principle of this compound in Enzyme Conversion Readouts

Step Description Monitored Parameter
1. Assay Setup An enzyme is mixed with a specifically designed substrate labeled with this compound. The substrate is engineered to be "pro-fluorescent" or to have quenched fluorescence. -
2. Enzymatic Reaction The enzyme catalyzes the conversion of the substrate into a product. This conversion causes a conformational change or cleavage that dequenches or enhances the fluorescence of the eosin tag. thermofisher.com Change in Fluorescence Intensity
3. Data Acquisition A fluorometer or microplate reader measures the increase in fluorescence over time. Rate of fluorescence increase (Initial Velocity)

| 4. Kinetic Analysis | The initial velocities are plotted against substrate concentrations to calculate kinetic parameters. researchgate.net | Km, Vmax, kcat/Km |

Application in High-Throughput Screening for Enzyme Modulators

High-throughput screening (HTS) is a drug discovery process that leverages automation to test vast numbers of chemical compounds for their ability to modulate a specific biological target. bmglabtech.com Fluorescence-based assays are among the most common methods used in HTS campaigns due to their high sensitivity, robustness, and amenability to miniaturization and automation. nih.govresearchgate.net

Assays utilizing this compound-labeled substrates are well-suited for HTS campaigns designed to discover enzyme inhibitors or activators. nih.gov The process involves dispensing the target enzyme, the fluorogenic substrate, and individual compounds from a chemical library into the wells of a microplate. bmglabtech.com Robotic systems handle the liquid dispensing, incubation, and subsequent measurement steps. bmglabtech.com The fluorescence in each well is measured by a plate reader, and the results are analyzed to identify "hits"—compounds that significantly alter the rate of the enzymatic reaction compared to a control. Compounds that decrease the fluorescent signal are potential inhibitors, while those that increase it may be activators.

Table 2: Workflow for HTS Using a this compound-Based Assay

Step Action Purpose
1. Assay Development Optimize concentrations of enzyme and this compound-labeled substrate for a robust signal in a microplate format. Ensure sensitivity and reliability.
2. Library Screening Use automated liquid handlers to dispense enzyme, substrate, and test compounds into thousands of microplate wells. Test large numbers of potential modulators rapidly. bmglabtech.com
3. Incubation Plates are incubated for a defined period to allow the enzymatic reaction to proceed. Allow for substrate conversion.
4. Detection A fluorescence plate reader measures the light emission from each well. Quantify the effect of each test compound on enzyme activity. bmglabtech.com

| 5. Data Analysis | Identify wells where the fluorescence signal significantly deviates from the control, flagging these compounds as "hits". | Discover potential enzyme modulators for further study. nih.gov |

Studies of Membrane Protein Topography and Dynamics in Model Systems

This compound serves as a powerful probe for investigating the structure and dynamics of membrane proteins. sigmaaldrich.com Its thiol-reactive maleimide group allows for the specific, covalent labeling of cysteine residues within a protein's sequence. biotium.com By using site-directed mutagenesis to introduce single cysteine residues at desired locations, researchers can attach the eosin fluorophore to specific domains of a membrane protein.

This site-specific labeling is instrumental in mapping protein topography. For instance, the accessibility of the attached fluorophore to membrane-impermeable quenching agents in the extracellular solution can reveal whether a labeled protein segment is exposed on the cell surface or buried within the membrane or cytoplasm. This approach is conceptually similar to the Substituted Cysteine Accessibility Method (SCAM), which uses the differential reactivity of thiol reagents to map protein domains relative to the membrane. nih.gov

Furthermore, once a protein is labeled, its dynamic behavior within the membrane can be studied using advanced fluorescence microscopy techniques. The human red blood cell (RBC) has historically been a key model system for such investigations due to its relative simplicity and well-characterized membrane. nih.gov

Table 3: Techniques for Studying Membrane Proteins with this compound

Technique Principle Information Gained
Fluorescence Quenching A quenching agent that cannot cross the cell membrane is added. A decrease in fluorescence indicates the labeled site is on the extracellular surface. Protein domain topography (inside vs. outside).
Fluorescence Recovery After Photobleaching (FRAP) A high-intensity laser bleaches the fluorophores in a small area of the membrane. The rate at which labeled proteins diffuse back into the bleached spot is measured. nih.gov Lateral diffusion coefficient and mobile fraction of the protein.

| Fluorescence Polarization/Anisotropy | Measures the rotational freedom of the labeled protein by exciting it with polarized light and measuring the polarization of the emitted light. | Rotational diffusion and conformational changes. |

Advanced Spectroscopic and Biophysical Characterization Techniques Utilizing 5 Maleimidoeosin

Steady-State Fluorescence Spectroscopy for Quantitative Analysis

Steady-state fluorescence spectroscopy is a fundamental technique that leverages the light-emitting properties of fluorophores like 5-Maleimidoeosin to quantify molecules and characterize their environment. zolix.com.cnhoriba.com The intensity of the fluorescence signal is directly proportional to the concentration of the fluorescent molecule, which allows for the creation of standard curves to determine the concentration of unknowns. horiba.com

A critical parameter in bioconjugation is the Degree of Labeling (DOL), which represents the average number of dye molecules attached to a single protein or other biomolecule. thermofisher.comaatbio.com The DOL, also known as the Degree of Substitution (DOS), is crucial for optimizing and ensuring the reproducibility of experiments involving fluorescently labeled molecules. aatbio.com An accurate DOL is essential for interpreting fluorescence data correctly, as both under-labeling and over-labeling can negatively impact the results. thermofisher.com While a low DOL results in a weak signal, an excessively high DOL can lead to self-quenching, where the fluorescence is diminished. aatbio.com

The determination of DOL for a this compound-labeled protein involves measuring the absorbance of the conjugate at two specific wavelengths: 280 nm (for the protein) and the maximum absorption wavelength of the dye. aatbio.com A correction factor is necessary to account for the dye's absorbance at 280 nm. aatbio.com The general formula for calculating the DOL is:

DOL = (Molar concentration of the dye) / (Molar concentration of the protein)

To perform this calculation, the following information is required:

Absorbance of the labeled protein at 280 nm.

Absorbance of the labeled protein at the dye's maximum absorption wavelength.

Molar extinction coefficient of the protein at 280 nm.

Molar extinction coefficient of the dye at its maximum absorption wavelength.

Correction factor for the dye's absorbance at 280 nm.

Table 1: Parameters for Calculating Degree of Labeling (DOL)

Parameter Description
A280 Absorbance of the protein-dye conjugate at 280 nm.
Amax Absorbance of the protein-dye conjugate at the dye's λmax.
εprotein Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG). aatbio.com
εdye Molar extinction coefficient of the dye at its λmax.
CF Correction Factor (A280 of the free dye / Amax of the free dye). aatbio.com

The fluorescence emission of certain dyes, including those in the eosin (B541160) family, can be highly sensitive to the surrounding environment. americanchemicalsuppliers.comnih.gov This sensitivity arises from factors such as solvent polarity, viscosity, and the formation of molecular complexes. nih.govevidentscientific.com Environment-sensitive fluorescent probes are invaluable for studying biological systems with high spatial and temporal resolution. nih.gov The fluorescence output, including intensity, wavelength, and lifetime, can change significantly in response to alterations in the local environment. nih.gov

For instance, the fluorescence of some probes is very low in aqueous solutions but increases significantly in less polar or more viscous environments. nih.govthermofisher.com This property can be exploited to study protein folding and unfolding, as the environment of the attached dye changes when the protein's conformation is altered. horiba.com The emission spectra of fluorescent probes can be used to investigate solvent polarity effects and molecular associations. evidentscientific.com

Determination of Labeling Stoichiometry and Degree of Labeling

Time-Resolved Fluorescence Measurements for Molecular Dynamics

Time-resolved fluorescence techniques provide deeper insights into the dynamic processes of molecules by measuring the fluorescence lifetime, which is the average time a molecule remains in the excited state before returning to the ground state. preprints.orgedinst.com These methods are well-suited for investigating molecular dynamics and interactions in biological and chemical systems. preprints.org

The fluorescence lifetime of a probe like this compound can be influenced by its local environment. leica-microsystems.com Factors such as ion concentration, pH, polarity, and viscosity can alter the lifetime, making it a sensitive indicator of the molecular surroundings. leica-microsystems.compicoquant.com Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that maps the fluorescence lifetime of a sample, providing information that is independent of the fluorophore concentration. leica-microsystems.com This is particularly useful for studying dynamic changes in the cellular microenvironment. leica-microsystems.com

Table 2: Factors Influencing Fluorescence Lifetime

Factor Effect on Fluorescence Lifetime
Quenching Decreases the fluorescence lifetime. picoquant.com
Solvent Polarity Can alter the lifetime depending on the specific dye.
Temperature Generally, increasing temperature decreases fluorescence lifetime due to increased non-radiative decay. horiba.com
Viscosity Increased viscosity can restrict molecular motion and may lead to a longer lifetime.
Binding to Macromolecules Can change the lifetime by altering the local environment and rotational freedom of the dye.

Time-resolved fluorescence anisotropy is a technique used to study the rotational motion of fluorescently labeled molecules. nih.govnih.gov By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence over time, information about the size, shape, and rotational mobility of the molecule can be obtained. evidentscientific.comnih.gov The rate at which the anisotropy decays is related to the rotational correlation time, which is a measure of how quickly the molecule is tumbling in solution. nih.gov

This technique is particularly valuable for studying protein dynamics, as changes in protein conformation or binding to other molecules will alter the rotational motion and thus the anisotropy decay. nih.gov For example, the aggregation of proteins can be monitored by observing changes in their rotational dynamics. nih.gov

Fluorescence Lifetime Studies of Labeled Biomolecules

Förster Resonance Energy Transfer (FRET) Methodologies

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorescent molecules, a donor and an acceptor, that are in close proximity (typically within 1-10 nanometers). nih.govwikipedia.org The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances and interactions. wikipedia.orgleica-microsystems.com

This compound can function as an acceptor in a FRET pair with a suitable donor fluorophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. evidentscientific.com When FRET occurs, the donor's fluorescence is quenched (decreased), and its fluorescence lifetime is shortened, while the acceptor's fluorescence is sensitized (increased). nih.gov

FRET is widely used in various biological and biophysical applications, including:

Studying protein-protein interactions: By labeling two proteins of interest with a donor and an acceptor, FRET can be used to determine if and when they interact. wikipedia.org

Monitoring conformational changes in proteins: Placing a FRET pair at different locations within a single protein allows for the detection of conformational changes that alter the distance between the two dyes. wikipedia.org

Developing biosensors: FRET-based biosensors can be designed to detect the presence of specific ions or molecules that induce a conformational change in a protein, leading to a change in the FRET signal. nih.gov

FRET can be measured using both steady-state and time-resolved fluorescence techniques. aps.org Time-resolved FRET measurements, such as those obtained through FLIM, can provide more quantitative information and are less susceptible to artifacts like variations in probe concentration. nih.gov

Design and Optimization of this compound-Based FRET Pairs

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores—a donor and an acceptor—that functions as a "molecular ruler" for measuring nanometer-scale distances. spectroscopyonline.com The design of an effective FRET pair is crucial for the success of these experiments and involves careful selection of the donor and acceptor based on their spectral properties and chemical compatibility. mdpi.comresearchgate.net

This compound is often employed as the acceptor chromophore in FRET pairs. researchgate.net Its maleimide (B117702) group allows for specific covalent attachment to thiol groups (-SH) present in the cysteine residues of proteins, providing a robust method for site-specific labeling. researchgate.net The optimization of a this compound-based FRET pair hinges on several key factors:

Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor, this compound. This spectral overlap integral is a critical determinant of the FRET efficiency. mdpi.com

Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. nih.gov The R₀ value is characteristic of a specific donor-acceptor pair and must be comparable to the biological distance being measured, typically in the range of 1-10 nm. spectroscopyonline.com A well-characterized FRET pair like Cy3 and Cy5 has an R₀ of approximately 5 nm. nih.gov

Quantum Yield and Photostability: The donor should have a high fluorescence quantum yield, and both dyes should be resistant to photobleaching to allow for sufficient signal acquisition time. jalinklab.nl

Fluorophore Orientation: The relative orientation of the donor and acceptor transition dipoles affects FRET efficiency. While often assumed to be random, specific orientations can enhance or reduce energy transfer. mdpi.com

The selection of a donor for this compound involves matching these criteria. Fluorescent proteins or other organic dyes that emit in the green-yellow region of the spectrum are potential candidates. The process requires molecular engineering and careful consideration of the experimental system to maximize the FRET signal and ensure accurate interpretation. researchgate.net

Table 1: Key Parameters for Optimizing this compound FRET Pairs

Parameter Description Optimization Goal
Donor Selection Choosing a fluorophore with an appropriate emission spectrum. Maximize spectral overlap with this compound's absorption spectrum.
Förster Distance (R₀) The characteristic distance for the FRET pair. Select a pair with an R₀ value suitable for the biological distance of interest.
Labeling Chemistry The method of attaching the donor and this compound to the biomolecule(s). Achieve specific, stable, and minimally disruptive labeling at desired sites.

| Spectral Crosstalk | Minimizing direct excitation of the acceptor at the donor's excitation wavelength. | Choose a donor that can be excited at a wavelength where acceptor absorption is minimal. spectroscopyonline.com |

Quantitative Distance Measurements in Biomolecular Assemblies

Once a FRET pair is established, it can be used to measure intramolecular or intermolecular distances within biomolecular complexes. mpg.de The efficiency of energy transfer (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, a relationship described by the Förster equation. This steep distance dependence makes FRET a highly sensitive technique for detecting small changes in molecular conformation or association. mdpi.com

To perform quantitative distance measurements, the FRET efficiency is precisely determined, often by measuring the fluorescence intensity or lifetime of the donor in the presence and absence of the acceptor. spectroscopyonline.com For instance, the acceptor photobleaching method involves destroying the acceptor with intense light; any subsequent increase in donor fluorescence is a direct measure of the initial FRET efficiency. nih.gov

Advanced techniques like alternating-laser excitation (ALEX) microscopy can be used to obtain accurate FRET efficiencies from single molecules, allowing for the correction of artifacts such as spectral crosstalk and differences in fluorophore quantum yields. nih.gov The accuracy of these measurements has been validated using molecular "rulers," such as polyproline helices of defined lengths, to confirm the distance dependence predicted by Theodor Förster. mpg.de These methods enable researchers to map the architecture of protein complexes and observe dynamic conformational changes in real time. nih.gov

Table 2: Factors for Quantitative FRET-Based Distance Measurement

Factor Implication for Measurement
FRET Efficiency (E) Directly measured and used to calculate the inter-dye distance.
Förster Distance (R₀) A calibrated value for the specific donor-acceptor pair, essential for the distance calculation.
Stoichiometry The ratio of donor to acceptor molecules in the complex can affect the observed FRET. nih.gov

| System Heterogeneity | Ensemble measurements may average signals from different populations; single-molecule approaches can resolve these. spectroscopyonline.com |

Fluorescence Correlation Spectroscopy (FCS) and Single-Molecule Spectroscopy in Research Settings

Beyond FRET, this compound can be utilized as a fluorescent label in other powerful biophysical techniques that provide insights into molecular dynamics and interactions at the single-molecule level.

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes the fluctuations in fluorescence intensity within a tiny, fixed observation volume (typically on the order of a femtoliter). thermofisher.com As fluorescently labeled molecules diffuse in and out of this volume, they cause bursts of photons. By analyzing the temporal autocorrelation of these intensity fluctuations, FCS can determine several parameters:

Concentration: The amplitude of the autocorrelation curve is inversely proportional to the average number of fluorescent particles in the volume. thermofisher.com

Diffusion Coefficient: The decay time of the correlation curve relates to the average time a molecule spends in the observation volume, from which its diffusion coefficient can be calculated. picoquant.com This allows for the characterization of molecular size and the detection of binding events that lead to the formation of larger, slower-moving complexes. zeiss.com

When using this compound-labeled proteins, FCS can monitor protein mobility, aggregation, and interactions in solution or within live cells with minimal perturbation, as it requires low laser powers. thermofisher.comzeiss.com An extension of this method, Fluorescence Cross-Correlation Spectroscopy (FCCS), uses two different colored fluorophores (one of which could be this compound) to specifically measure the interaction between two different molecules as they diffuse together through the observation volume. wikipedia.org

Single-Molecule Spectroscopy represents the ultimate level of detection sensitivity, observing individual molecules one at a time. ias.ac.intaylorfrancis.com This approach avoids the ensemble averaging inherent in most other techniques, revealing transient states, subpopulations, and kinetic pathways that are otherwise hidden. umich.edu When a protein is labeled with this compound, its individual behavior—such as conformational changes, binding and unbinding events, or enzymatic activity—can be observed directly in real time. taylorfrancis.com Single-molecule FRET (smFRET) studies, for example, can monitor the distance changes within a single biomolecule as it functions. umich.edu The photophysical characteristics of this compound, including its brightness and stability, are critical for the successful application of these demanding techniques, which rely on detecting the faint signals from a single fluorophore. researchgate.net

Table 3: Comparison of FCS and Single-Molecule Spectroscopy

Technique Principle Key Information Obtained Application with this compound
Fluorescence Correlation Spectroscopy (FCS) Analysis of fluorescence fluctuations from multiple molecules in a small volume. Concentration, diffusion coefficient, molecular brightness, binding kinetics. thermofisher.com Measuring the mobility and concentration of labeled proteins; studying protein-protein interactions.

| Single-Molecule Spectroscopy | Direct observation of individual fluorescent molecules over time. | Conformational dynamics, rare events, molecular heterogeneity, reaction kinetics. taylorfrancis.comumich.edu | Observing the functional cycle of a single enzyme or the folding pathway of a single protein. |

Integration of 5 Maleimidoeosin in Advanced Imaging and Microscopic Research

Confocal Fluorescence Microscopy for Cellular and Subcellular Studies

Confocal fluorescence microscopy, a technique that provides high-resolution, three-dimensional images of cells and tissues by eliminating out-of-focus light, is a primary application for 5-Maleimidoeosin. nih.govnih.gov This method is particularly powerful for studying the localization and organization of specific proteins within cellular compartments.

A significant research application of this compound in confocal microscopy is in the field of hematology, specifically for studying erythrocyte (red blood cell) membrane proteins. moleculardevices.com The probe is used to label the band 3 protein, a major integral membrane protein in red blood cells. sigmaaldrich.comnih.gov By covalently binding to a lysine (B10760008) residue (Lys-430) and accessible sulfhydryl groups on band 3 and associated Rh complex proteins, this compound allows for the visualization and quantification of these proteins on the cell surface. nih.govloinc.org

In a clinical research context, this labeling is instrumental in the investigation of hereditary spherocytosis (HS), a genetic disorder characterized by defects in red blood cell membrane proteins. sigmaaldrich.comnih.gov Using confocal microscopy, researchers can observe the fluorescence intensity of this compound-labeled cells. moleculardevices.com A decreased fluorescence signal compared to healthy control cells indicates a deficiency in band 3 or related proteins, a hallmark of HS. loinc.org This application provides detailed subcellular information, revealing not just the presence but also the distribution of these crucial membrane components, contributing to a deeper understanding of the pathophysiology of the disease. moleculardevices.com

Table 1: Application of this compound in Confocal Microscopy

Parameter Description
Target Biomolecule Primarily Band 3 anion exchange protein and Rh-related proteins in erythrocyte membranes. nih.gov
Labeling Chemistry The maleimide (B117702) group reacts with sulfhydryl groups; also interacts with the ε-amino group of Lys-430 in band 3. nih.gov
Primary Application Investigation and diagnosis of red blood cell membrane disorders, such as hereditary spherocytosis. sigmaaldrich.comnih.gov
Information Gained Quantification and localization of membrane protein deficiencies. moleculardevices.comloinc.org

| Microscopy Technique | Confocal Laser Scanning Microscopy. moleculardevices.com |

Super-Resolution Microscopy Applications with this compound Probes

Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. thermofisher.comnorthwestern.edu These methods, including Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), demand specific characteristics from fluorescent probes. northwestern.eduresearchgate.net

Eosin (B541160), the core chromophore of this compound, belongs to the xanthene dye family, which is utilized in various super-resolution modalities. microscopyu.com The photophysical properties of eosin derivatives make them potential candidates for these advanced imaging techniques. tdx.cat For instance, STED microscopy requires fluorophores that can be efficiently switched between a fluorescent "on" state and a dark "off" state. nih.govplos.org While a limited number of organic fluorophores are suitable for live-cell STED, the general class of rhodamine derivatives, to which eosin is related, is employed. nih.gov

Similarly, SMLM techniques like STORM rely on the photoswitching of fluorophores in specific buffer conditions to enable their sequential localization. thermofisher.com Ideal fluorophores for STORM must be bright and capable of undergoing many photoswitching cycles. thermofisher.com While specific, widely-documented applications of this compound itself in STED or STORM are not prevalent in the literature, its eosin core suggests potential utility. Eosin has been noted for its photosensitizing capabilities, which can be harnessed for high-resolution electron microscopy studies through the photooxidation of diaminobenzidine (DAB), a process that creates an electron-dense precipitate. biotium.com This highlights the molecule's capacity to participate in light-induced chemical transformations relevant to high-resolution imaging, even if its direct application in optical super-resolution is still an emerging area.

Table 2: Potential of this compound in Super-Resolution Microscopy

Technique Principle Relevance of this compound
STED Uses a depletion laser to narrow the fluorescent spot, improving resolution. plos.org As an eosin/rhodamine derivative, it belongs to a class of dyes used in STED, though specific applications are not widely reported. nih.govtdx.cat
PALM/STORM Relies on the stochastic activation and temporal separation of single fluorophores. microscopyu.comijm.fr The photoswitching properties of the eosin core could potentially be exploited, but requires specific buffer systems and optimization. thermofisher.commicroscopyu.com

| Correlative Light-Electron Microscopy (CLEM) | Combines fluorescence imaging with high-resolution electron microscopy. | Eosin's ability to act as a photosensitizer for DAB photooxidation is a well-established application for high-resolution electron microscopy. biotium.com |

Flow Cytometry for Quantitative Analysis of Labeled Cell Populations in Research Models

Flow cytometry is a high-throughput technology that rapidly analyzes the characteristics of single cells suspended in a fluid as they pass through a laser beam. hubrecht.eu It allows for multiparametric analysis, including the quantification of fluorescence intensity on a cell-by-cell basis. researchgate.net

The most prominent and established research application of this compound is the "Eosin-5-maleimide binding test" (EMA binding test) for the laboratory diagnosis of hereditary spherocytosis (HS). sigmaaldrich.comloinc.org This quantitative flow cytometric assay has become a first-line screening tool for this condition due to its high sensitivity and specificity. biorxiv.org

In this research application, patient red blood cells are labeled with this compound. The maleimide moiety of the dye covalently binds to target proteins on the red cell surface, primarily band 3. loinc.orgbiorxiv.org The total fluorescence of the labeled cell population is then measured using a flow cytometer. In patients with HS, a deficiency in the amount of band 3 protein on the membrane results in a statistically significant reduction in the number of available binding sites for the dye. biorxiv.org This leads to a lower mean fluorescence intensity (MFI) compared to red cells from healthy individuals. loinc.org The result is often expressed as a ratio of the patient's MFI to that of a normal control. This quantitative approach allows for the clear discrimination between normal and affected cell populations, providing a robust method for investigating red cell membrane protein disorders. loinc.orgbiorxiv.org

Table 3: this compound in Quantitative Flow Cytometry

Parameter Detail
Assay Name Eosin-5-Maleimide (EMA) Binding Test. loinc.org
Instrumentation Flow Cytometer. hubrecht.eu
Cell Population Erythrocytes (Red Blood Cells). biorxiv.org
Principle Quantifies the abundance of membrane proteins (e.g., Band 3) by measuring the mean fluorescence intensity (MFI) of EMA-labeled cells. loinc.org
Research Application High-throughput screening and quantitative analysis for hereditary spherocytosis and other red cell membranopathies. sigmaaldrich.combiorxiv.org

| Key Finding | A significant decrease in MFI is indicative of a membrane protein deficiency. loinc.org |

Live-Cell Imaging Strategies for Monitoring Dynamic Biomolecular Events

Live-cell imaging allows researchers to study cellular processes in real-time, providing insights into the dynamic nature of biological systems that are lost in fixed-cell preparations. moleculardevices.comthermofisher.com These strategies often rely on fluorescent probes that can specifically label proteins or structures of interest within a living cell without significantly perturbing their function. nih.gov

This compound, with its thiol-reactive maleimide group, is suited for labeling cysteine-containing proteins in living systems. biotium.com Once conjugated, the fluorescent eosin moiety allows the tagged protein to be tracked. While many applications involve endpoint analysis after labeling, the covalent and stable nature of the maleimide-thiol bond makes it suitable for monitoring protein localization and dynamics over time. moleculardevices.com

Research strategies could involve labeling a specific surface protein and then monitoring its trafficking, such as internalization, recycling, or movement within the plasma membrane. moleculardevices.comnih.gov For example, after labeling surface proteins on a live cell, one could use time-lapse fluorescence microscopy to observe the response to a stimulus, such as the ligand-induced endocytosis of a receptor. The ability of eosin to act as a photosensitizer also opens up possibilities for light-induced experiments, such as targeted cell ablation or chromophore-assisted light inactivation (CALI), where the probe is used to inactivate its target protein upon illumination, allowing for the study of the resulting functional consequences in real-time. biotium.com Furthermore, recent developments have utilized the photocatalytic properties of Eosin Y to enable proximity labeling of protein neighborhoods on the surface of living cells, demonstrating its utility in mapping dynamic protein interactions at various length scales. biorxiv.org

Table 4: Potential Live-Cell Imaging Strategies with this compound

Strategy Description Potential Application
Protein Tracking Covalently labeling a cysteine-containing protein of interest to monitor its movement and localization over time. elifesciences.org Following receptor trafficking, protein diffusion in membranes, or incorporation into larger complexes. nih.gov
Pulse-Chase Analysis Labeling a cohort of proteins at a specific time point and tracking their fate (e.g., degradation, transport) over an extended period. Studying protein turnover and transport kinetics in living cells. nih.gov
Proximity Labeling (MultiMap) Using light-activated Eosin Y as a photocatalyst to generate reactive probes that label neighboring proteins on the cell surface. biorxiv.org Mapping dynamic changes in the cell surface interactome in response to stimuli. biorxiv.org

| Chromophore-Assisted Light Inactivation (CALI) | Using the photosensitizing properties of eosin to generate reactive oxygen species that inactivate the labeled protein upon illumination. biotium.com | Acutely ablating protein function to study its role in dynamic cellular processes. |

Challenges and Considerations in Academic Research Employing 5 Maleimidoeosin

Minimizing Non-Specific Reactions in Complex Biological Samples

A significant challenge in using 5-Maleimidoeosin is preventing it from reacting with molecules other than the intended target, particularly in heterogeneous environments like cell lysates or tissue sections. The maleimide (B117702) group is highly reactive toward free sulfhydryl (thiol) groups, but this reactivity is not perfectly exclusive, leading to potential non-specific labeling.

The primary mechanism for the desired specific reaction is the formation of a stable thioether linkage between the maleimide moiety and a sulfhydryl group, typically from a cysteine residue on a protein. nanoprobes.com This reaction is most efficient at a pH range of 6.5–7.5. nanoprobes.com However, at a pH above 7.5, the maleimide group's reactivity with primary amines increases, which can lead to non-specific conjugation to lysine (B10760008) residues or the N-terminus of proteins. nanoprobes.com Furthermore, maleimide groups can react with other nucleophiles, and the eosin (B541160) portion of the molecule might engage in non-covalent interactions, contributing to background signal.

Several strategies have been developed to mitigate these non-specific reactions:

pH Control: Maintaining the reaction buffer within the optimal pH range of 6.5–7.5 is critical to favor the sulfhydryl reaction over the amine reaction. nanoprobes.com

Blocking Agents: Unoccupied sites on surfaces or within a sample can be saturated with blocking reagents to prevent non-specific adsorption of the probe. nih.govcorning.com Common blockers include proteins like Bovine Serum Albumin (BSA) and non-ionic detergents. nanoprobes.comcorning.com For instance, incubating cells with a 1% BSA solution can block non-specific protein binding sites. nanoprobes.com Inert polymers, such as polyethylene (B3416737) glycol (PEG), can also be grafted onto surfaces to create a hydration layer that repels non-target molecules. nih.gov

Quenching Excess Probe: After the intended labeling reaction is complete, any unreacted this compound should be quenched to prevent it from binding non-specifically during subsequent experimental steps. A simple and effective method is to add a small molecule containing a thiol group, such as L-cysteine or mercaptoethanol. tandfonline.com These molecules react with the excess maleimide groups, rendering them non-reactive. tandfonline.com For example, adding L-cysteine to a final concentration of 0.15 mM has been shown to completely block background signals from unreacted fluorescein-maleimide (B12279895) probes. tandfonline.com

Purification: Following the labeling reaction, it is crucial to remove any free, unreacted dye. Size-exclusion chromatography is a common method used to separate the larger, labeled protein from the smaller, free fluorophore. nih.gov

Strategy Mechanism of Action Example Application Reference
pH Optimization Favors sulfhydryl-maleimide reaction over amine-maleimide reaction.Performing conjugation reactions in a buffer at pH 6.5-7.5. nanoprobes.com
Protein Blockers Saturate non-specific protein binding sites on surfaces or in samples.Pre-incubation of a sample with 1% Bovine Serum Albumin (BSA). nanoprobes.com
Polymer Blockers Creates a hydration layer that prevents non-specific adsorption.Modifying substrates with Polyethylene Glycol (PEG). nih.gov
Quenching Inactivates excess reactive maleimide groups post-conjugation.Adding a low concentration of L-cysteine to the reaction mixture. tandfonline.com
Purification Removes unbound dye from the labeled biomolecule.Using size-exclusion chromatography to purify the labeled protein. nih.gov

Mitigation of Photophysical Limitations (e.g., Photobleaching) in Long-Term Experiments

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a major constraint in long-term fluorescence microscopy experiments. Eosin Y, the fluorescent component of this compound, is susceptible to this phenomenon. The process is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen, leading to the production of highly reactive singlet oxygen that can chemically alter and destroy the dye. acs.org This degradation results in a loss of fluorescent signal over time, limiting the duration of observation and the ability to perform quantitative measurements.

Several approaches can be employed to minimize photobleaching and extend the useful experimental lifetime of this compound:

Antifade Reagents: The most common mitigation strategy is to mount the sample in a commercially available or homemade "antifade" medium. These reagents often contain free-radical scavengers that suppress the chemical reactions leading to photobleaching. tandfonline.com An example of such a chemical is p-phenylenediamine (B122844) dihydrochloride. tandfonline.com

Control of Chemical Environment: Since photobleaching of eosin is often oxygen-dependent, removing oxygen from the sample environment (anoxia) can significantly reduce the rate of photodegradation. researchgate.net This can be achieved using enzymatic oxygen-scavenging systems (e.g., glucose oxidase and catalase) or by physically de-gassing the solutions.

Minimizing Excitation Light: The rate of photobleaching is directly related to the intensity and duration of the excitation light. Researchers should use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. The total exposure time should also be minimized by using sensitive detectors and acquiring images only when necessary.

Protective Matrices: Incorporating the labeled sample into a solid matrix can sometimes enhance photostability. For example, Eosin-Y has been shown to have good photostability when incorporated into a cellulose (B213188) acetate (B1210297) matrix, maintaining a constant fluorescence signal after an hour of continuous illumination. mdpi.com

Mitigation Method Principle Practical Implementation Reference
Antifade Media Scavenges free radicals that cause photochemical destruction of the fluorophore.Mounting samples in a solution containing p-phenylenediamine or other commercial antifade agents. tandfonline.com
Anoxic Conditions Reduces the availability of molecular oxygen, a key mediator of photobleaching.Using enzymatic oxygen scavengers (glucose oxidase/catalase) in the imaging buffer. acs.orgresearchgate.net
Reduced Excitation Lowers the total number of excitation-emission cycles, thus reducing the probability of a bleaching event.Using neutral density filters or adjusting laser power to the minimum required for a sufficient signal. nih.gov
Protective Embedding Physically constrains the fluorophore and can limit its interaction with reactive species.Embedding the labeled specimen in a polymer matrix like cellulose acetate. mdpi.com

Assessment of Potential Perturbations to Biomolecule Function or Structure Upon Labeling

A fundamental consideration in any labeling experiment is whether the attachment of the probe molecule alters the native structure or function of the biomolecule of interest. mdpi.com Introducing an external molecule like this compound, which has its own size and chemical properties, can potentially interfere with biological activity through steric hindrance, electrostatic interactions, or by inducing conformational changes. acs.orgcambridge.org Several studies have reported that fluorescent labels can significantly affect the function of nucleic acids and proteins. acs.org For example, the presence of a fluorophore has been shown to alter the dissociation constant of a DNA hybridization reaction by two orders of magnitude. acs.org

Therefore, it is imperative to perform control experiments to assess the impact of this compound labeling. The goal is to verify that the labeled biomolecule behaves identically to its unlabeled counterpart.

Methods for assessing such perturbations include:

Functional Assays: The biological activity of the labeled biomolecule should be compared to the unlabeled version. For an enzyme, this would involve comparing kinetic parameters like Kₘ and Vₘₐₓ. For a receptor, one could compare ligand binding affinities. Any significant difference would indicate that the label is perturbing the protein's function.

Structural Analysis: Techniques can be used to check for major conformational changes. While detailed structural analysis via X-ray crystallography or NMR on a labeled protein can be complex, other methods like circular dichroism (CD) spectroscopy can provide information about changes in the secondary structure.

Binding Interaction Analysis: For studies focused on molecular interactions, techniques like Surface Plasmon Resonance (SPR) or co-immunoprecipitation can be used to compare the binding kinetics and affinities of the labeled and unlabeled biomolecules with their partners. nih.gov

Mobility and Localization Checks: In cell biology studies, it's important to confirm that the labeled protein localizes to the correct subcellular compartment and exhibits normal diffusion or transport dynamics. This can often be compared to results from immunofluorescence using an antibody against the native protein or from a fusion construct with a fluorescent protein like GFP. nih.gov

Purification and Characterization: It is good practice to purify the labeled protein away from the unlabeled fraction. nih.gov Since labeling can change the electrostatic properties of a protein, techniques like ion exchange chromatography may be effective for this separation, allowing for the specific analysis of the labeled population. nih.gov

Assessment Method Purpose Example Technique Reference
Activity/Function Assay To determine if the label affects the biomolecule's biological function.Enzyme kinetics assay (comparing Kₘ/Vₘₐₓ of labeled vs. unlabeled enzyme). nih.gov
Interaction Analysis To check if the label alters how the biomolecule interacts with binding partners.Surface Plasmon Resonance (SPR) to compare dissociation constants (Kᴅ). acs.orgnih.gov
Structural Integrity To detect significant changes in the biomolecule's conformation.Circular Dichroism (CD) spectroscopy to monitor changes in secondary structure. mdpi.com
Cellular Behavior To verify correct subcellular localization and dynamics in living cells.Comparing the localization of the this compound labeled protein with that of a GFP-fusion protein. nih.gov

Future Directions and Emerging Research Avenues for 5 Maleimidoeosin and Its Derivatives

Design of Novel 5-Maleimidoeosin Analogues with Enhanced Photophysical Properties or Reactivity

A significant area of ongoing research is the rational design of new analogues of this compound to improve its performance in biological imaging and detection. The goal is to create derivatives with superior photophysical characteristics, such as increased quantum yield, better photostability, and tailored emission spectra. mdpi.comrsc.orgbeilstein-journals.org For instance, modifications to the xanthene core of the eosin (B541160) molecule can lead to shifts in the absorption and emission maxima, potentially creating probes with distinct colors for multiplex imaging. beilstein-journals.org

Researchers are also exploring changes to the maleimide (B117702) linker. While the maleimide group offers excellent reactivity towards thiols, its stability and specificity can sometimes be a concern. researchgate.net The development of alternative reactive groups could lead to conjugates with improved stability and less off-target binding. Studies into the photophysics of the eosin-maleimide conjugate have shown that the maleimide moiety itself can influence the fluorescent properties, acting as a quencher in some contexts. researchgate.net Understanding these interactions at a molecular level is crucial for designing new linkers that preserve or even enhance the chromophore's brightness upon conjugation. researchgate.net The synthesis of derivatives with different electronic and steric properties is a key strategy being explored to fine-tune the reactivity and photophysical behavior of these probes. mdpi.com

Development of Multiplexed Labeling Strategies for Systems Biology Research

Systems biology research requires the simultaneous tracking of multiple components within a cell or organism to understand complex biological networks. This necessitates a toolbox of fluorescent probes with distinct spectral properties that can be used for multiplexed labeling. This compound, with its specific emission profile, can be a valuable component of such a toolbox. interchim.fr

Future efforts are directed towards integrating this compound with other fluorescent dyes in sophisticated labeling schemes. genaxxon.com For example, its properties as a good fluorescence acceptor for dyes like fluorescein (B123965) (FAM), dansyl, and coumarin (B35378) make it suitable for developing new Fluorescence Resonance Energy Transfer (FRET) pairs. interchim.fravantorsciences.com FRET-based sensors can be designed to monitor dynamic processes such as protein-protein interactions, conformational changes, and enzymatic activity in real-time. The development of spectrally distinct maleimide-reactive dyes allows for the specific labeling of different proteins or protein subunits, enabling the study of complex assemblies. biotium.com The relatively long-wavelength emission of some rhodamine-based dyes, for example, makes them attractive for multiplexing with shorter-wavelength probes. genaxxon.com

Innovative Applications in Synthetic Biology and Advanced Bioengineering Tools

The field of synthetic biology, which involves redesigning organisms for new purposes, offers fertile ground for the application of advanced fluorescent probes like this compound. thermofisher.com Engineered biological systems, from custom proteins to entire metabolic pathways, require precise monitoring and characterization tools. nih.gov Fluorescent labeling with probes such as this compound can be used to visualize the localization of synthetic proteins, quantify their expression levels, and study their interactions with other cellular components.

In bioengineering, there is a push to develop more sophisticated biosensors and cellular actuators. This compound's function as a photosensitizer, with a significant quantum yield for singlet oxygen generation, can be harnessed for this purpose. genaxxon.comgenaxxon.com This property allows for targeted cell ablation or the inactivation of specific proteins with high spatiotemporal control, a technique known as chromophore-assisted light inactivation (CALI). Furthermore, its use in photoconversion of substrates like diaminobenzidine into electron-dense materials is valuable for high-resolution electron microscopy studies of engineered cellular structures. interchim.fravantorsciences.comgenaxxon.com As synthetic biology continues to create increasingly complex and customized biological entities, the demand for versatile and reliable molecular probes to study and control these systems will undoubtedly grow. thermofisher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Maleimidoeosin, and how can researchers ensure reproducibility?

  • Methodology : The synthesis typically involves maleimide-thiol conjugation under controlled pH (6.5–7.5) and temperature (4–25°C). Key steps include purification via reverse-phase HPLC and characterization using 1H^1H-NMR and mass spectrometry. To ensure reproducibility, document buffer composition (e.g., PBS vs. Tris-HCl), molar ratios (e.g., 1:1.2 for maleimide:thiol), and quenching methods (e.g., excess β-mercaptoethanol) .
  • Data Validation : Include supplementary files with raw NMR spectra, HPLC chromatograms, and purity assessments (>95% by UV-Vis) to enable cross-validation .

Q. How can researchers characterize this compound’s reactivity with thiol-containing biomolecules?

  • Experimental Design : Use fluorescence quenching assays (excitation/emission at 520/540 nm) to monitor conjugation efficiency. Compare kinetics under varying conditions (pH, temperature, redox potential). Include negative controls (e.g., thiol-blocked proteins) to confirm specificity .
  • Troubleshooting : If reactivity is inconsistent, verify thiol accessibility via Ellman’s assay and check for maleimide hydrolysis (monitor via LC-MS) .

Advanced Research Questions

Q. How do researchers resolve contradictions in fluorescence data when this compound is used as a dual probe for labeling and detection?

  • Data Analysis : Fluorescence interference may arise from environmental factors (e.g., pH-dependent eosin emission shifts). Perform parallel experiments with unlabeled controls and use time-resolved fluorescence to distinguish background noise. Apply multivariate regression to isolate variables affecting signal intensity .
  • Validation : Cross-validate findings using alternative probes (e.g., fluorescein-maleimide) or orthogonal techniques like Förster resonance energy transfer (FRET) .

Q. What computational models are suitable for predicting this compound’s conjugation kinetics in complex biological systems?

  • Methodology : Employ molecular dynamics (MD) simulations to model maleimide-thiol interactions in solvated environments. Parameterize force fields using experimental kinetic data (e.g., second-order rate constants). Validate predictions with stopped-flow spectroscopy .
  • Limitations : Address discrepancies between in silico and in vitro results by adjusting solvation models or incorporating steric hindrance effects from large biomolecules .

Q. How can researchers optimize this compound’s stability in long-term imaging studies?

  • Experimental Design : Test photostability under continuous illumination (e.g., 488 nm laser) and measure fluorescence decay over time. Compare stabilization additives (e.g., ascorbic acid, trolox) and encapsulation strategies (e.g., PEGylation) .
  • Data Interpretation : Use biexponential decay models to distinguish photobleaching from environmental quenching. Publish raw decay curves and fitting parameters in supplementary materials .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing heterogeneous datasets from this compound-based assays?

  • Data Integration : Apply mixed-effects models to account for batch variability (e.g., reagent lots, instrumentation). Use principal component analysis (PCA) to identify outliers in high-dimensional datasets (e.g., fluorescence, mass spec) .
  • Reporting : Adhere to FAIR principles by sharing raw data in repositories (e.g., Zenodo) with metadata on experimental conditions .

Q. How should researchers address gaps in the literature regarding this compound’s off-target interactions?

  • Systematic Review : Conduct a meta-analysis of existing studies using PRISMA guidelines. Categorize reported off-target effects (e.g., amine group reactivity) and assess bias via funnel plots. Highlight understudied areas (e.g., in vivo biodistribution) .
  • Hypothesis Testing : Design knock-in/knockout experiments (e.g., CRISPR-edited cell lines lacking specific thiols) to isolate maleimide-specific interactions .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical use of this compound in human cell-based studies?

  • Compliance : Follow institutional review board (IRB) protocols for primary cell sourcing and informed consent. Disclose potential cytotoxicity (e.g., EC50 values) in publications .
  • Transparency : Publish full experimental protocols (e.g., cell culture conditions, passage numbers) to minimize reproducibility crises .

Q. How can cross-laboratory collaborations improve the reliability of this compound research?

  • Collaborative Frameworks : Establish interlab studies using standardized reagents (e.g., NIST-traceable dyes) and blinded data analysis. Share negative results to reduce publication bias .
  • Documentation : Use electronic lab notebooks (ELNs) with version control to track protocol deviations and data revisions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.